

# Potential Research Areas for 4-Fluoro-3nitrobenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzenesulfonate

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#### **Abstract**

**4-Fluoro-3-nitrobenzenesulfonate** and its derivatives represent a versatile class of chemical intermediates with significant potential in medicinal chemistry, chemical biology, and materials science. The strategic placement of the fluorine atom, nitro group, and sulfonic acid moiety on the benzene ring imparts unique reactivity and properties, making this scaffold an attractive starting point for the synthesis of complex molecules. The fluorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is highly susceptible to nucleophilic aromatic substitution (S<sub>n</sub>Ar), allowing for the introduction of a wide array of functional groups. Concurrently, the nitro group can be readily reduced to an amine, opening up another avenue for chemical diversification. This guide provides an in-depth overview of the core chemical properties, synthesis, and key reactions of **4-fluoro-3-nitrobenzenesulfonate** derivatives. It explores their established application in the development of Bcl-2 family protein inhibitors for cancer therapy and delves into their potential as cysteine-reactive probes for chemical proteomics. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this valuable chemical entity.

### **Chemical Properties and Spectroscopic Data**

**4-Fluoro-3-nitrobenzenesulfonate** is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonic acid group. These strongly electron-withdrawing groups are critical to its chemical behavior.[1] The sulfonic acid group



renders it a strong acid, with the resulting sulfonate anion being highly stabilized by resonance. [1]

Below is a summary of the key chemical and physical properties for 4-fluoro-3-nitrobenzenesulfonic acid and its important derivatives, 4-fluoro-3-nitrobenzenesulfonyl chloride and 4-fluoro-3-nitrobenzenesulfonamide.

Property	4-Fluoro-3- nitrobenzenesulfon ic acid	4-Fluoro-3- nitrobenzenesulfon yl chloride	4-Fluoro-3- nitrobenzenesulfon amide
CAS Number	3888-84-4[1][2]	6668-56-0[3]	406233-31-6[4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>5</sub> S[1][2]	C <sub>6</sub> H <sub>3</sub> ClFNO <sub>4</sub> S[5]	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>4</sub> S[4]
Molecular Weight	221.17 g/mol [1][2]	239.61 g/mol [5]	220.18 g/mol [4]
Physical Form	Solid (Predicted)	White to Pale Yellow Solid[5]	Pale Yellow Solid[4]
Predicted Spectroscopic Data (for Sulfonic Acid)	FT-IR (cm <sup>-1</sup> ): ~1530 & ~1350 (-NO <sub>2</sub> stretch), ~1180 & ~1040 (S=O stretch).[1] <sup>1</sup> H NMR: Three distinct signals in the aromatic region with complex splitting patterns due to ortho-, meta-, and fluorine-proton coupling.[1]	<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ): δ 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H).[4]	

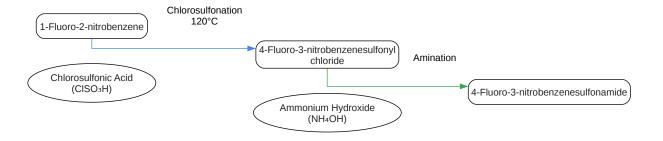
## **Synthesis and Key Intermediates**

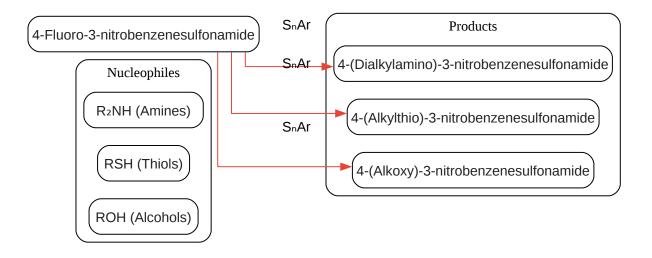
The synthesis of **4-fluoro-3-nitrobenzenesulfonate** derivatives typically begins with **1-fluoro-2-nitrobenzene**. The primary transformations involve sulfonation/chlorosulfonation and subsequent conversion to other functional groups like sulfonamides.

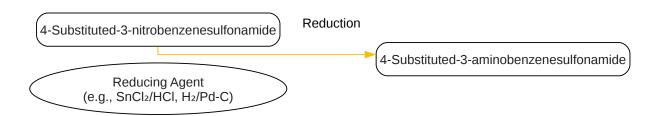
## Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide



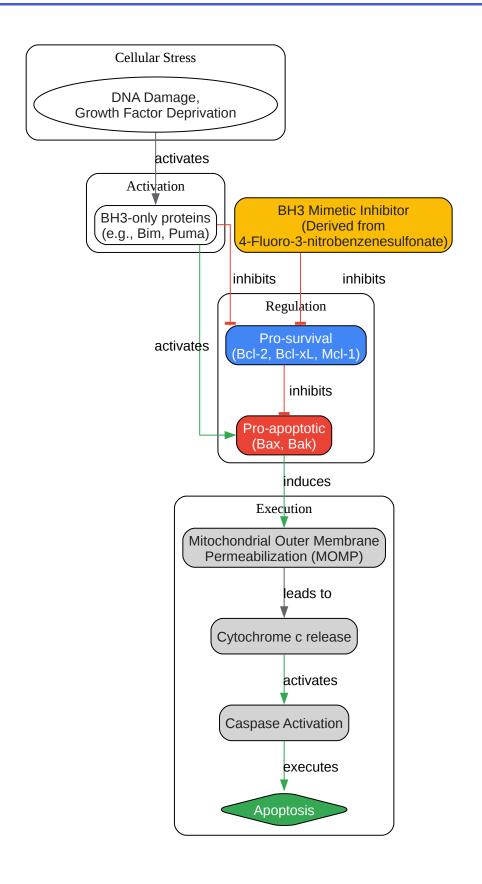
A common and well-documented route involves the direct chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination to yield the sulfonamide.[4]



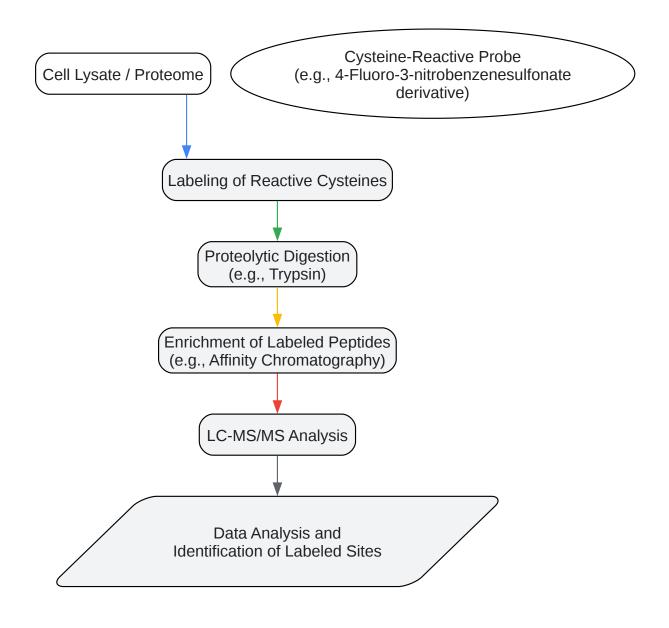












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### References



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